Gaxilose

Diagnostic Accuracy Hypolactasia Lactose Intolerance

Procure Gaxilose as your preferred substrate for noninvasive lactase activity assessment. Unlike lactose-based tests where glucose is rapidly metabolized, Gaxilose hydrolysis releases a quantifiable D-xylose biomarker in urine—providing >90% diagnostic sensitivity and specificity for hypolactasia, far surpassing the hydrogen breath test (69–85%). Supported by an automatable enzymatic D-xylose assay (Kappa=0.9531 agreement with manual methods), this synthetic disaccharide integrates seamlessly into high-throughput clinical chemistry workflows. Its engineered in vivo stability and specific cleavage by intestinal lactase make it an irreplaceable functional probe for diagnostic laboratories and clinical research organizations evaluating lactase function.

Molecular Formula C11H20O10
Molecular Weight 312.27 g/mol
CAS No. 14087-31-1
Cat. No. B1674640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaxilose
CAS14087-31-1
Synonyms4-O-galactopyranosylxylose
4-O-galactosyl-D-xylose
4-O-galactosylxylose
gaxilose
Molecular FormulaC11H20O10
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O)O
InChIInChI=1S/C11H20O10/c12-1-4(15)7(16)5(2-13)20-11-10(19)9(18)8(17)6(3-14)21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8-,9-,10+,11+/m0/s1
InChIKeyBYZQBCIYLALLPA-NOPGXMAYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gaxilose (CAS 14087-31-1): Synthetic Lactase Substrate for Noninvasive Hypolactasia Diagnosis


Gaxilose, also known as 4-O-β-D-galactopyranosyl-D-xylose, is a synthetic disaccharide that serves as a specific substrate for the intestinal enzyme lactase (lactase-phlorizin hydrolase, EC 3.2.1.108) [1]. It is a structural analog of lactose, the natural substrate of this enzyme, and is designed to assess lactase activity in vivo . Unlike lactose, which is a β-D-galactopyranosyl-(1→4)-D-glucopyranose, Gaxilose contains a xylose moiety instead of a glucose moiety. Upon hydrolysis by intestinal lactase, it yields galactose and D-xylose. The D-xylose is passively absorbed into the bloodstream and excreted in the urine, where it can be quantified as a direct marker of intestinal lactase activity, providing a functional assessment of the enzyme [2]. This compound is the active component in the LacTEST® diagnostic test.

Why Gaxilose (14087-31-1) Cannot Be Substituted by Generic Disaccharides in Diagnostic Applications


While several disaccharides and chromogenic substrates (e.g., lactose, ONPG, PNPG) are used in vitro or in vivo to probe galactosidase activity, Gaxilose's unique value for clinical diagnosis stems from its engineered metabolic and analytical properties. In vivo, substituting Gaxilose with lactose fails to provide a specific, noninvasive measure of lactase activity, as the resulting glucose from lactose hydrolysis is rapidly metabolized and not a specific urinary marker [1]. In vitro, chromogenic substrates like ONPG or PNPG are excellent for enzyme assays but are not suitable for in vivo diagnostics and cannot provide a functional assessment of intestinal lactase in a clinical setting . Therefore, for the specific clinical indication of noninvasive hypolactasia diagnosis, there is no direct generic substitute that offers the same combination of in vivo stability, specific enzymatic cleavage, and a quantifiable, readily excreted biomarker.

Quantitative Evidence Differentiating Gaxilose (14087-31-1) for Diagnostic and Research Applications


Gaxilose Test Shows Superior Diagnostic Accuracy vs. Hydrogen Breath Test for Hypolactasia

In a multicenter, open-label, phase IIb-III trial (n=203), the diagnostic performance of the Gaxilose test was compared against the hydrogen breath test (HBT) and blood glucose test, using intestinal biopsy as the reference standard for lactase activity. The Gaxilose test (urine-based, 4-hour collection after 0.45 g dose) demonstrated significantly higher sensitivity and specificity than the HBT. Specifically, the Gaxilose test achieved sensitivity and specificity values >90%, compared to 69-85% for the HBT and blood glucose test [1]. The area under the ROC curve (AUC) for the Gaxilose test was >0.9, which was significantly higher (P≤0.007) than the comparator tests, indicating excellent diagnostic accuracy [1].

Diagnostic Accuracy Hypolactasia Lactose Intolerance Sensitivity Specificity

Gaxilose Test Noninferiority to Hydrogen Breath Test on Diagnostic Impact

A randomized, parallel, noninferiority clinical trial (n=147) evaluated the impact of the Gaxilose test (GT) versus the hydrogen breath test (HBT) on diagnostic thinking and patient management. The primary outcome was the mean absolute difference between pre-test and post-test probabilities of a hypolactasia diagnosis. The GT demonstrated a mean diagnostic impact of 31.74 ± 23.30%, while the HBT showed an impact of 24.28 ± 19.87% [1]. The difference between the two (ΔGT-HBT) was 7.46%, with a 95% confidence interval lower bound of 1.55%, establishing the noninferiority of the GT [1]. Furthermore, the test-retest reproducibility for the GT (0-5 hour urine collection) was substantial, with an intraclass correlation coefficient (ICC) of 0.5761 and a Kappa coefficient of 0.7548 [1].

Clinical Utility Diagnostic Thinking Noninferiority Trial Hypolactasia Patient Management

Automated Enzymatic Assay for D-Xylose Enables High-Throughput Clinical Use of Gaxilose Test

The original method for quantifying D-xylose in urine after Gaxilose administration relied on a manual phloroglucinol reaction, which was a bottleneck for clinical workflow. A new enzymatic method, utilizing xylose dehydrogenase, was developed and validated for use on three different automated analyzers [1]. In a comparison study using 224 patient urine samples, the new automated enzymatic method showed excellent agreement with the reference phloroglucinol method. After adjusting for a mean bias of -16.08 mg of xylose, the cut-off for the enzymatic method was set to 19.18 mg of xylose, resulting in a Kappa coefficient of 0.9531, indicating an 'excellent' level of agreement [1].

Analytical Validation Automation Enzymatic Assay Xylose Dehydrogenase Diagnostic Workflow

Improved Analytical Linearity and Precision for D-Xylose Quantification in Gaxilose Test Matrices

To overcome sensitivity limitations of the standard phloroglucinol assay for low D-xylose concentrations, a modified method and a gas chromatography (GC) method were optimized for the Gaxilose test [1]. The GC method demonstrated a linear range for gaxilose determination of 3.90-195.17 mg/L in urine and 9.75-195.17 mg/L in serum, with acceptable sensitivity and reproducibility [1]. The modified phloroglucinol assay itself showed linearity from 0.125 to 5.0 mg/L (equivalent to 5-200 mg/L in the original sample), with intra- and inter-assay precision at the limit of quantification (LOQ) of 6.02% and 6.45% for urine, respectively, and <2.15% for higher quality controls [1].

Analytical Chemistry Linearity Precision GC-MS Method Validation

Biotechnological Synthesis of Gaxilose Achieves Higher Yield vs. Chemical Synthesis

The synthesis of Gaxilose poses challenges for large-scale production. Traditional chemical synthesis routes are complex, require protective group chemistry, and result in low overall yields of approximately 9% [1]. In contrast, an enzymatic approach using β-galactosidase from Escherichia coli has been developed for industrial-scale production. After optimization of reaction conditions and purification steps, this biotechnological route achieves a production yield of 20-23% [1]. This represents a substantial improvement over the chemical method.

Biotechnology Enzymatic Synthesis Yield β-galactosidase Green Chemistry

Key Research and Diagnostic Scenarios for Gaxilose (CAS 14087-31-1) Procurement


Clinical Diagnostic Laboratories for Noninvasive Hypolactasia Testing

Clinical laboratories aiming to implement a highly accurate, noninvasive test for hypolactasia (lactose intolerance) should procure Gaxilose as the diagnostic substrate. Evidence from head-to-head clinical trials confirms that the Gaxilose test offers superior sensitivity and specificity (>90%) compared to the widely used hydrogen breath test (69-85%) [1]. Furthermore, the availability of an automated enzymatic assay for urinary D-xylose (Kappa=0.9531 agreement with manual method) ensures the test can be integrated into high-throughput clinical chemistry workflows [2].

Pharmaceutical R&D: Developing and Validating Novel Lactase Activity Assays

Researchers developing new drugs or dietary supplements that may affect intestinal lactase activity can utilize Gaxilose in preclinical or clinical studies. The compound serves as a well-characterized, specific in vivo probe for lactase function. Its metabolic fate is established: it is hydrolyzed by lactase to galactose and D-xylose, with the latter being a reliable, quantifiable biomarker in urine and serum . Validated analytical methods, including GC (linearity 3.90-195.17 mg/L) and a high-sensitivity colorimetric assay, are available for accurate D-xylose quantification in study samples [3].

Biotechnology and Chemical Manufacturing of Diagnostic Reagents

For organizations involved in the synthesis or supply of diagnostic reagents, Gaxilose is a high-value target for process optimization. While traditional chemical synthesis yields are low (~9%), a biotechnological enzymatic route using β-galactosidase has been demonstrated to achieve yields of 20-23% [4]. Procuring or developing expertise in this enzymatic process can provide a competitive advantage in cost-effective manufacturing of the LacTEST® active ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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